6-(Ethylcarbamoyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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Overview
Description
6-(Ethylcarbamoyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of an ethylcarbamoyl group, a keto group, and a carboxylic acid group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylcarbamoyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl carbamate with 4-oxo-1,4-dihydropyridine-3-carboxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The industrial synthesis may also involve continuous flow processes to enhance scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylcarbamoyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and are typically carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
6-(Ethylcarbamoyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Ethylcarbamoyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxamides: Compounds with similar structures but different functional groups.
Dihydropyridines: A class of compounds with similar ring structures but varying substituents.
Uniqueness
6-(Ethylcarbamoyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87762-45-6 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
6-(ethylcarbamoyl)-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-8(13)6-3-7(12)5(4-11-6)9(14)15/h3-4H,2H2,1H3,(H,10,13)(H,11,12)(H,14,15) |
InChI Key |
RMJUQXDDCGCZDL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=O)C(=CN1)C(=O)O |
Origin of Product |
United States |
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